

Clinical Safety Profile and Monitoring Summary

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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The table below summarizes the key safety events and corresponding monitoring activities from the Phase I study of **TAS0728**. This provides a framework for the safety monitoring that was deemed necessary for this compound [1] [2].

Safety Aspect	Findings & Events	Recommended Monitoring Activities
Gastrointestinal	Dose-Limiting Toxicity (DLT): Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) at 150 mg and 200 mg BID doses [1].	Close monitoring of diarrhea , including duration, severity, and response to intervention [1].
Cardiac	One fatal cardiac arrest after one cycle (21 days) at 150 mg BID. A causal relationship to TAS0728 could not be excluded [1].	Regular cardiac function monitoring (e.g., electrocardiogram - ECG). The study protocol required assessment at screening, during the study, and at follow-up [2].
General & Laboratory	Based on preclinical data, potential toxicities included hematologic toxicity (lymphopenia) and increased serum amylase/lipase [2].	Routine safety assessments: physical exams, vital signs, body weight, ECOG performance status, and comprehensive laboratory evaluations (hematology, coagulation, chemistry, urinalysis) [2].

Detailed Monitoring Procedures from the Phase I Protocol

The Phase I study established specific procedures for safety monitoring during the 21-day treatment cycles [2].

- **Adverse Event (AE) Recording:** AEs and serious AEs (SAEs) were recorded from the time of informed consent until **30 days after the last dose** of **TAS0728** [2].
- **Scheduled Assessments:**
 - **Laboratory tests** (hematology, coagulation, chemistry, urinalysis)
 - **Vital signs** and body weight
 - **ECG recordings**
 - **Echocardiogram or MUGA scan** (to assess heart function)
 - **Physical examination** These were performed at **screening, during the study,** and at the **30-day follow-up** after the last dose [2].
- **Dose-Limiting Toxicity (DLT) Definition:** DLTs were defined as treatment-related AEs occurring in the **first cycle (21 days)** and graded using CTCAE v5.0. Grade 3 diarrhea was specifically defined as a DLT only if it lasted **longer than 48 hours and was unresponsive to intensive antidiarrheal medication** [2].

Critical Note on Clinical Development Status

It is crucial to note that the clinical development of **TAS0728** has been **terminated**. The Phase I/II study (NCT03410927) was stopped because the sponsor determined that the **overall risk-benefit ratio no longer favored continuation** [1] [3] [4]. The Maximum Tolerated Dose (MTD) was **not established** [1].

Preclinical Rationale for Monitoring

The safety monitoring focus in the clinical trial was informed by the drug's mechanism and preclinical data.

- **HER2 Selectivity:** **TAS0728** was designed as a covalent, irreversible inhibitor highly selective for HER2 over wild-type EGFR. This was intended to avoid skin rash and gastrointestinal issues (like severe diarrhea) commonly associated with EGFR inhibition by other pan-ErbB inhibitors like afatinib and neratinib [2].

- **Preclinical Evidence:** In vivo models (mouse xenografts) showed **TAS0728** could be administered long-term (120 days) and produce tumor regression without evident toxicity, including diarrhea or body weight loss [5] [6]. However, the serious toxicities observed in humans highlight the limitations of extrapolating from preclinical models.

Experimental Protocols for Reference

For researchers, the detailed methodologies from the preclinical and clinical studies provide a benchmark for assay design.

1. Protocol: Assessing Inhibitory Activity via Kinase Assay [7]

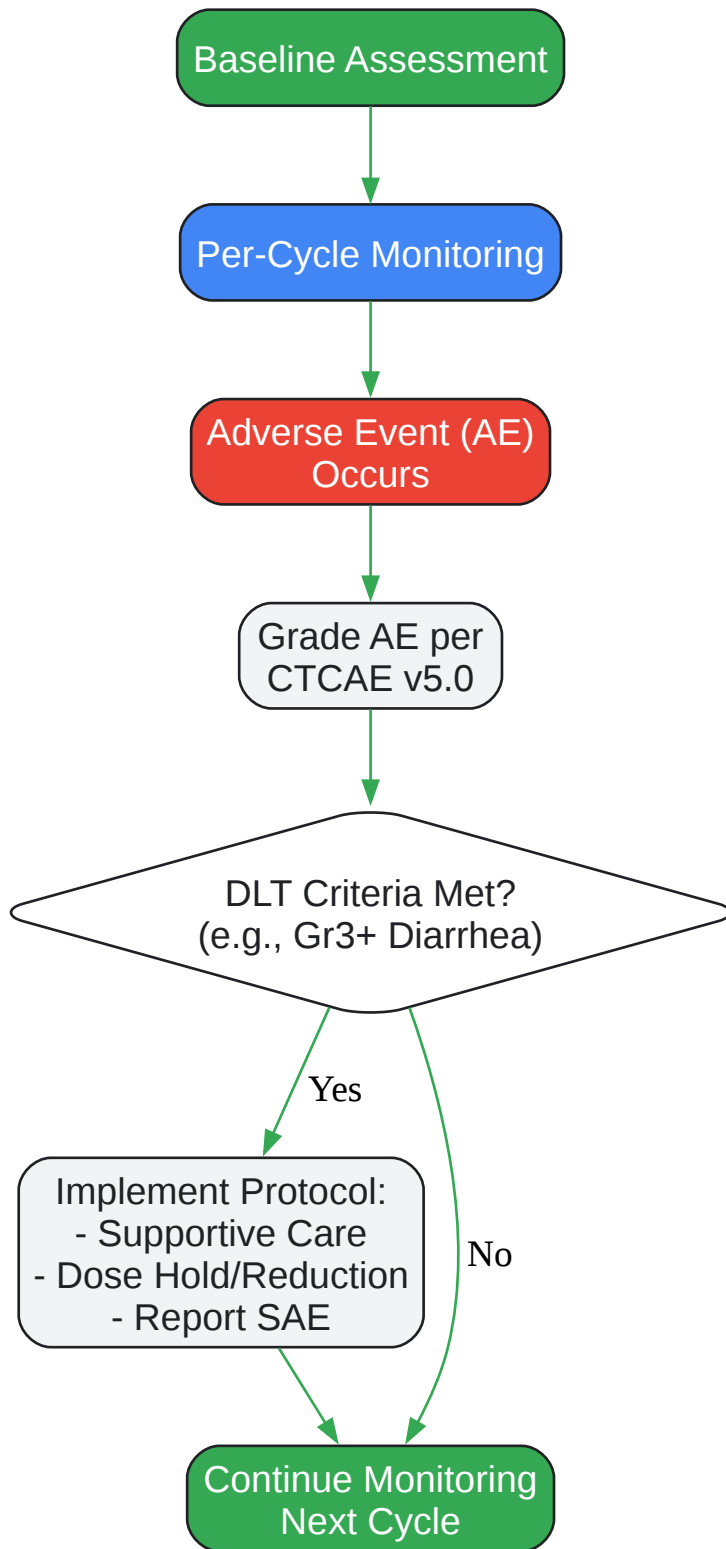
- **Objective:** To determine the 50% inhibitory concentration (IC₅₀) of **TAS0728** against HER2 and other kinases.
- **Methodology:**
 - HER2 kinase activity is measured using a peptide substrate phosphorylation assay.
 - Kinase profiling is performed against a broad panel of kinases (e.g., 386 kinases).
 - Assays are conducted in duplicate at various ATP concentrations (e.g., 10 μM) to assess ATP-competitiveness.
- **Key Measurements:** IC₅₀ values for HER2 and other kinases to establish selectivity.

2. Protocol: In Vivo Anti-Tumor Efficacy and Observation [5]

- **Objective:** To evaluate the anti-tumor effect and in-life tolerability of **TAS0728** in mouse models.
- **Methodology:**
 - Human cancer cells (e.g., NCI-N87) are implanted subcutaneously in nude mice.
 - **TAS0728** is administered daily by oral gavage at various doses (e.g., 7.5-60 mg/kg).
 - **Tumor volume** and **body weight** are measured twice weekly as indicators of efficacy and systemic toxicity.
- **Key Measurements:** Tumor volume regression/change and body weight change (%) over the dosing period.

Safety Monitoring Workflow

The following diagram outlines the core safety monitoring workflow from the **TAS0728** Phase I trial, reflecting an iterative process of assessment and response.



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The safety profile of **TAS0728** underscores the critical importance of rigorous, protocol-driven monitoring in drug development, especially for novel targeted therapies.

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